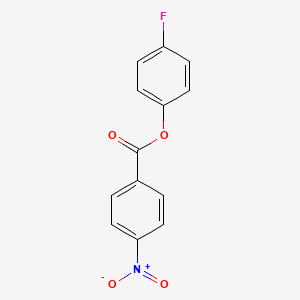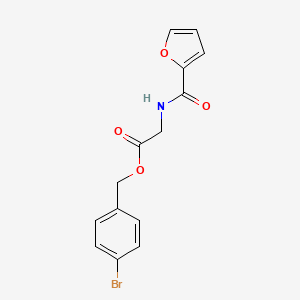![molecular formula C17H17N3O B5668187 3-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}-5-methylpyridine](/img/structure/B5668187.png)
3-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}-5-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions combining pyridine and imidazole derivatives. For instance, compounds with imidazole and pyridine units, like imidazo[1,2-a]pyridines, are usually synthesized through cyclization reactions, starting from aminopyridines and proceeding via various chemical transformations including tosylation and treatment with acetamides (Hamdouchi et al., 1999).
Molecular Structure Analysis
Imidazole-pyridine compounds, similar to 3-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}-5-methylpyridine, generally exhibit complex molecular structures. For instance, their molecular frameworks are often confirmed through X-ray crystallography, revealing intricate details about the spatial arrangement of atoms and bonds. These structures are also characterized and analyzed using techniques like IR spectroscopy and quantum chemical computations (Yılmaz et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving imidazole and pyridine derivatives often lead to the formation of new heterocyclic compounds. For example, isoxazoles and imidazopyridines can be synthesized from isoxazol-5(2H)-ones through rearrangement reactions, highlighting the reactivity and versatility of these molecular frameworks (Azimi & Majidi, 2014).
Physical Properties Analysis
The physical properties of compounds like 3-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}-5-methylpyridine are closely tied to their molecular structure. Typically, these compounds are crystalline solids at room temperature, with specific melting points, solubilities, and densities. These properties are crucial for understanding the compound's behavior in different environments and for its potential applications in various fields.
Chemical Properties Analysis
The chemical properties of such compounds are defined by their functional groups and molecular interactions. Imidazole and pyridine rings contribute to the compound's basicity, electronic structure, and reactivity. These aspects are essential for predicting the behavior of the compound in chemical reactions and for understanding its interaction with biological molecules.
References
- (Hamdouchi et al., 1999): This paper provides details on the synthesis of imidazo[1,2-a]pyridines, which are structurally related to the compound .
- (Yılmaz et al., 2020): This study analyzes the molecular structure of a related compound using X-ray crystallography and computational methods.
- (Azimi & Majidi, 2014): This research highlights the chemical reactivity of isoxazol-5(2H)-ones, providing insight into potential reactions and properties.
properties
IUPAC Name |
3-[2-(2-imidazol-1-ylethoxy)phenyl]-5-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-14-10-15(12-19-11-14)16-4-2-3-5-17(16)21-9-8-20-7-6-18-13-20/h2-7,10-13H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAVUVPJOAUZSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C2=CC=CC=C2OCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,5R*)-6-(3-fluoro-4-methoxybenzoyl)-3-(2-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5668108.png)
![N-cyclopentyl-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5668116.png)
![N-ethyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]piperidin-4-yl}methyl)-1H-pyrrole-3-carboxamide](/img/structure/B5668117.png)

![1-[(2E)-3-phenyl-2-propen-1-yl]-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine](/img/structure/B5668135.png)
![3-[(4aR*,7aS*)-6,6-dioxido-4-[(propylthio)acetyl]hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]propanoic acid](/img/structure/B5668148.png)

![N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B5668174.png)
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5668182.png)
![2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5668191.png)
![1-[2-(1-piperidinyl)ethyl]-N-(2-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5668195.png)


![4-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-5-methyl-1-propyl-1H-pyrazole](/img/structure/B5668210.png)